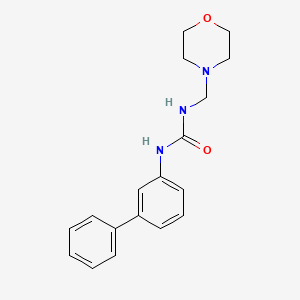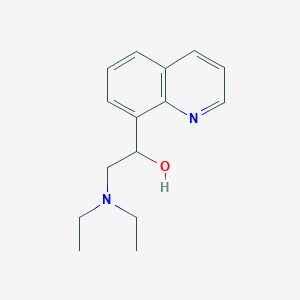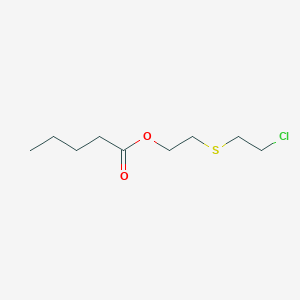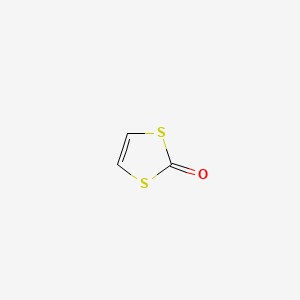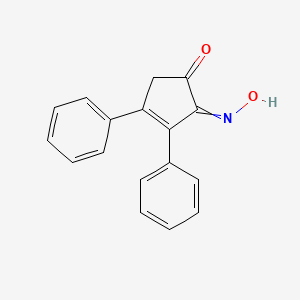
2-Methylnaphthalene; 2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnaphthalene: is a polycyclic aromatic hydrocarbon with the chemical formula C₁₁H₁₀. It is a derivative of naphthalene, where a methyl group is attached to the second carbon atom of the naphthalene ring. This compound is naturally found in crude oil and coal and is also a byproduct of combustion processes such as cigarette smoke and engine exhaust .
2,4,6-Trinitrophenol: , also known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a pale yellow, crystalline solid that is highly explosive. This compound has been used historically as a military explosive, a dye, and an antiseptic .
Métodos De Preparación
2-Methylnaphthalene: can be synthesized through several methods. One common method involves the separation and purification from wash oil, a byproduct of coal tar distillation. The process includes dephenolization, depyridinium alkali removal, rectification, and freezing . Another method involves the oxidation of 2-methylnaphthol or the demethylation of 2-methyl-1,4-dimethoxynaphthalene .
2,4,6-Trinitrophenol: is typically synthesized by nitrating phenol. The process involves treating phenol with concentrated sulfuric acid to form phenoldisulfonic acid, which is then reacted with concentrated nitric acid to produce 2,4,6-trinitrophenol . This method ensures a high yield and purity of the final product.
Análisis De Reacciones Químicas
2-Methylnaphthalene: undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by chlorine dioxide to form products such as 1-chloro-2-methylnaphthalene, 3-chloro-2-methylnaphthalene, and 2-methyl-1,4-naphthoquinone . In atmospheric conditions, it reacts with hydroxyl radicals, leading to the formation of dicarbonyl compounds .
2,4,6-Trinitrophenol: is known for its explosive propertiesIn a basic medium, lead acetate produces a bright yellow precipitate, lead picrate . This compound is also involved in electrophilic substitution reactions, where it can be nitrated further to form more complex nitro compounds .
Aplicaciones Científicas De Investigación
2-Methylnaphthalene: has several applications in scientific research. It is used in the manufacture of vitamin K and the insecticide carbaryl . Additionally, it is studied for its polymerization and carbonization behaviors in contaminated soil during thermal desorption processes .
2,4,6-Trinitrophenol: is widely used in forensic research and land mine detection due to its explosive properties . It is also employed in the dye industry, medical examinations, and the pharmaceutical field . Furthermore, it is used in the development of sensitive and selective fluorescence sensors for detecting nitroaromatic compounds .
Mecanismo De Acción
The mechanism of action of 2-Methylnaphthalene involves its oxidation in the atmosphere. The reaction is initiated by hydroxyl radicals, forming various adducts that undergo further reactions to produce dicarbonyl compounds . These reactions are significant in understanding the environmental impact of this compound.
2,4,6-Trinitrophenol: exerts its effects through its highly reactive nitro groups. These groups undergo redox reactions, leading to the release of energy in the form of explosions. The compound’s ability to form picrates with metals also contributes to its explosive nature .
Comparación Con Compuestos Similares
2-Methylnaphthalene: is similar to other naphthalene derivatives such as 1-methylnaphthalene and 2-ethylnaphthalene. its unique methyl group position on the second carbon atom distinguishes it from these compounds .
2,4,6-Trinitrophenol: can be compared to other nitroaromatic compounds like 2,4-dinitrophenol and trinitrotoluene (TNT). While all these compounds are explosives, 2,4,6-trinitrophenol is more acidic and has a higher detonation velocity compared to TNT .
Propiedades
Número CAS |
5160-55-4 |
|---|---|
Fórmula molecular |
C17H13N3O7 |
Peso molecular |
371.3 g/mol |
Nombre IUPAC |
2-methylnaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C11H10.C6H3N3O7/c1-9-6-7-10-4-2-3-5-11(10)8-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;1-2,10H |
Clave InChI |
FLSFBXXXWQIKSF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




